(2,6-Dibromophenyl)methanamine CAS number and properties
(2,6-Dibromophenyl)methanamine CAS number and properties
An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine
Introduction
(2,6-Dibromophenyl)methanamine is a substituted aromatic amine that holds significant potential as a versatile building block in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a benzylamine core flanked by two bromine atoms, offers a unique combination of steric hindrance and reactive sites. The bromine atoms can be exploited for further functionalization through various cross-coupling reactions, while the primary amine group serves as a key nucleophile or a point for amide bond formation. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for this compound, tailored for researchers and professionals in drug development and chemical research.
Chemical and Physical Properties
The fundamental properties of (2,6-Dibromophenyl)methanamine are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, other properties are estimated based on the compound's structure and comparison to analogous molecules.
| Property | Value | Source |
| CAS Number | 1214332-14-5 | [1][2] |
| Molecular Formula | C₇H₇Br₂N | [1][2] |
| Molecular Weight | 264.95 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, sealed in dry, dark conditions | [2] |
| SMILES | NCc1c(Br)cccc1Br | [1][2] |
| InChIKey | Not readily available |
A hydrochloride salt of this compound is also commercially available with the CAS number 1214323-07-5.[3]
Synthesis and Reactivity
While specific, detailed synthetic procedures for (2,6-Dibromophenyl)methanamine are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the reduction of the corresponding nitrile, (2,6-dibromophenyl)acetonitrile.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic route for (2,6-Dibromophenyl)methanamine.
Experimental Protocol (Hypothetical)
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Bromination of 2,6-Dibromotoluene: 2,6-Dibromotoluene would be subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under reflux. This selectively brominates the benzylic position.
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Cyanation: The resulting 2,6-dibromobenzyl bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This nucleophilic substitution reaction introduces the nitrile group.
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Reduction of the Nitrile: The final step is the reduction of the nitrile group to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.
The reactivity of (2,6-Dibromophenyl)methanamine is dominated by the nucleophilic primary amine and the two bromine-substituted positions on the aromatic ring. The amine can readily undergo acylation, alkylation, and other standard amine reactions. The bromine atoms are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2 and 6 positions. The steric hindrance from the two ortho-bromine atoms may influence the reactivity of the benzylic amine.
Applications in Research and Development
Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4] The presence of bromine atoms allows for the strategic introduction of various functional groups that can modulate a compound's pharmacological profile.
Role as a Scaffold in Drug Discovery
(2,6-Dibromophenyl)methanamine can serve as a valuable scaffold for building complex molecules. For instance, compounds containing bromophenyl moieties have been investigated as potent drug candidates. A notable example is Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, which features a 5-(4-bromophenyl)pyrimidine core.[5][6] The general class of dimethylamine derivatives also exhibits a broad spectrum of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[7]
The structure of (2,6-Dibromophenyl)methanamine allows for the exploration of chemical space in multiple dimensions, as illustrated below:
Caption: Application of (2,6-Dibromophenyl)methanamine as a scaffold in drug discovery.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a triplet and a doublet, corresponding to the three protons on the benzene ring. The benzylic protons (CH₂) will likely appear as a singlet, though coupling to the amine protons may cause broadening. The amine protons (NH₂) will also likely be a broad singlet.
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Aromatic Protons (3H): Expected in the range of 7.0-7.6 ppm. The single proton at the 4-position will be a triplet, and the two equivalent protons at the 3 and 5-positions will appear as a doublet.
-
Benzylic Protons (2H): Expected around 3.8-4.2 ppm.
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Amine Protons (2H): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should show five distinct signals: four for the aromatic carbons and one for the benzylic carbon.
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Aromatic Carbons: Four signals are expected. The two carbons bearing bromine atoms will be downfield.
-
Benzylic Carbon: One signal for the CH₂ group, expected in the range of 40-50 ppm.
IR Spectroscopy
The infrared spectrum will be characterized by several key absorption bands:
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N-H Stretch: A medium to strong band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
As with any chemical, (2,6-Dibromophenyl)methanamine should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on the Safety Data Sheet (SDS) for a related compound, the potential hazards may include:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Use only outdoors or in a well-ventilated area.[8]
-
Wear protective gloves, eye protection, and face protection.[8]
In case of exposure, it is crucial to seek medical attention. For spills, contain the material and dispose of it as hazardous waste in accordance with local regulations. Always consult the specific and most up-to-date Safety Data Sheet provided by the supplier before handling this chemical.
References
-
Synthonix, Inc. (2,6-Dibromophenyl)methanamine. Available at: [Link]
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Spectrum Pharmacy Products. Safety Data Sheet. Available at: [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
PubChem. 3-N-(2,6-dibromophenyl)pyridine-2,3-diamine. Available at: [Link]
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ResearchGate. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]
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YouTube. Predicting the structure based on NMR spectra and IR Data. Available at: [Link]
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YouTube. NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]
- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.
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University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
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PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
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PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
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ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. Available at: [Link]
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ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
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PubMed Central. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]
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PubChem. 2,6-Dibromo-N,N-dimethylpyridin-4-amine. Available at: [Link]
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]
-
PubChem. Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-. Available at: [Link]
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ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
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Wavelength Pharmaceuticals. The Role of 2,6-Dimethyl-4-cyanopyridine in Modern Pharmaceutical Development. Available at: [Link]
Sources
- 1. Synthonix, Inc > 1214332-14-5 | (2,6-Dibromophenyl)methanamine [synthonix.com]
- 2. 1214332-14-5|(2,6-Dibromophenyl)methanamine|BLD Pharm [bldpharm.com]
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